Larixinol

Übersicht

Beschreibung

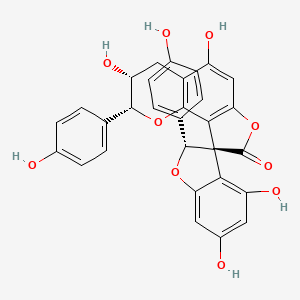

Larixinol is a flavonoid compound . It shows moderate inhibitory activities against LPS-induced NO production in macrophages with an IC(50) value of 60.0 microg/mL . It also exhibits antioxidant activity .

Synthesis Analysis

The biosynthesis of flavonoids, including Larixinol, is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways . The key enzymes and pathways for the biosynthesis of flavonoids have been identified by analyzing gene expression patterns in samples containing different levels of flavonoid .Molecular Structure Analysis

Larixinol has a molecular formula of C30H22O10 . Its structure and relative configuration were assigned by X-ray crystallographic analysis .Chemical Reactions Analysis

Larixinol shows moderate effects, with an IC(50) value of 60.0 microg/mL . It does not show any cytotoxicity on RAW 264.7 macrophages at 100 microg/mL .Physical And Chemical Properties Analysis

Larixinol is a high-purity natural product . It is a powder with a molecular weight of 542.5 g/mol .Wissenschaftliche Forschungsanwendungen

Antimicrobial Treatments

Larixinol exhibits significant antimicrobial properties, making it a valuable asset in the development of new antimicrobial agents. Its efficacy against respiratory pathogens suggests potential use in treating infections caused by bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound’s ability to inhibit the growth of these pathogens can be leveraged to create novel treatments for respiratory infections.

Nutraceutical Products

The presence of larixinol in larch bark extract, which is rich in procyanidins and other polyphenols, indicates its potential as a nutraceutical ingredient . These compounds are known for their antioxidant properties and could be used in supplements aimed at boosting the immune system and preventing oxidative stress-related diseases.

Dermatological Applications

Larixinol’s anti-inflammatory and antimicrobial activities suggest its use in dermatological formulations . It could be incorporated into treatments for skin conditions like eczema and psoriasis, where it may help reduce inflammation and prevent secondary infections.

Expectorant Formulations

Traditionally, larch bark extract has been used for its expectorant properties . Larixinol, as a component of this extract, may contribute to its effectiveness in relieving respiratory symptoms by helping to clear mucus from the airways.

Psoriasis Treatment

Although larixinol’s direct application in psoriasis treatment is not explicitly documented, the search for novel treatments involving lipid-based nanoparticles highlights the ongoing efforts to improve drug delivery systems for psoriasis medication . Larixinol’s potential anti-inflammatory effects could make it a candidate for inclusion in such innovative treatment approaches.

Safety and Hazards

Zukünftige Richtungen

Spiro-flavonoids like Larixinol have been described in more than 40 species of eight families . Anti-inflammatory and anticancer activities are the most important biological activities of spiro-flavonoids . Future research perspectives include identifying the most promising natural sources, the existing challenges in assigning the stereochemistry of these compounds .

Wirkmechanismus

Target of Action

Larixinol is a natural compound that primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune system. They are responsible for detecting, engulfing, and destroying pathogens and apoptotic cells.

Mode of Action

Larixinol interacts with its target, the macrophages, by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) . Nitric oxide is a reactive nitrogen species that plays a key role in various physiological and pathological processes, including inflammation. By inhibiting NO production, Larixinol can potentially modulate the inflammatory response.

Result of Action

Larixinol shows antioxidant activity and moderate inhibitory activities against LPS-induced NO production in macrophages . This suggests that Larixinol may have potential anti-inflammatory effects.

Eigenschaften

IUPAC Name |

(2R,2'R,3R,3'R)-3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2/t21-,26-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-LYFQOWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@]4([C@H](OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Larixinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/no-structure.png)

![N-[4-(benzoylamino)-3-methylphenyl]isonicotinamide](/img/structure/B1179676.png)

![N-[4-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179679.png)

![N-[2-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179681.png)

![N-{4-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B1179687.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-chlorobenzamide](/img/structure/B1179690.png)

![N-[3-(butyrylamino)-2-methylphenyl]cyclopropanecarboxamide](/img/structure/B1179692.png)